molecular formula C12H15NOS B11764556 1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine

Cat. No.: B11764556
M. Wt: 221.32 g/mol
InChI Key: CPJFNDQSFQXGTP-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzo[b]thiophene ring attached to a 3-methoxypropan-2-amine moiety.

Preparation Methods

The synthesis of 1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction between 1-chloroisoquinoline and benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in a dioxane/water mixture at elevated temperatures.

For industrial production, the process may involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzo[b]thiophene derivatives.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-3-methoxypropan-2-amine

InChI

InChI=1S/C12H15NOS/c1-14-8-10(13)7-11-6-9-4-2-3-5-12(9)15-11/h2-6,10H,7-8,13H2,1H3

InChI Key

CPJFNDQSFQXGTP-UHFFFAOYSA-N

Canonical SMILES

COCC(CC1=CC2=CC=CC=C2S1)N

Origin of Product

United States

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